molecular formula C10H13N3 B053897 N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine CAS No. 124491-38-9

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Cat. No.: B053897
CAS No.: 124491-38-9
M. Wt: 175.23 g/mol
InChI Key: XDQYKASLVAVERE-UHFFFAOYSA-N
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Biological Activity

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and neuropharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an indazole moiety, which is known for its pharmacological versatility. The presence of the methyl group at the nitrogen atom and the indazole structure contributes to its unique biological properties.

Target Interaction

The primary target for this compound is tubulin , a protein that plays a critical role in cell division. The compound inhibits tubulin polymerization, disrupting the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis .

Biological Pathways Affected

By inhibiting tubulin polymerization, this compound induces cell cycle arrest and apoptosis in cancer cells. The following pathways are notably affected:

  • Cell Cycle Regulation : Disruption of microtubule dynamics leads to cell cycle arrest at the metaphase stage.
  • Apoptosis Induction : The compound promotes apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins such as Bcl-2 .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound. Notable findings include:

Cell Line IC50 (µM) Mechanism
K562 (leukemia)5.15Induces apoptosis via Bcl2 family inhibition
HeLa (cervical)0.52Arrests G2/M phase and inhibits tubulin polymerization
MCF-7 (breast)0.34Induces apoptosis and cell cycle arrest
HT-29 (colon)0.86Inhibits cell proliferation

These results suggest that the compound has potent anticancer activity across various cancer types, with a favorable selectivity profile against normal cells .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been explored for neuropharmacological applications. Research indicates that it may penetrate the blood-brain barrier and exhibit low neurotoxicity against neuronal cell lines . This suggests potential utility in treating neurodegenerative diseases.

Study on Antitumor Activity

In a recent study, researchers synthesized derivatives of this compound and evaluated their antitumor activity against various cancer cell lines. Compound 6o was highlighted for its selective cytotoxicity towards cancer cells while sparing normal cells, demonstrating an IC50 value of 5.15 µM against K562 cells . The study concluded that this compound could serve as a promising scaffold for developing new anticancer agents.

Neurotoxicity Assessment

Another investigation focused on the neurotoxic effects of related indazole compounds. The results indicated that certain derivatives exhibited low toxicity towards SH-SY5Y neuroblastoma cells, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .

Properties

IUPAC Name

N-methyl-1-(1-methylindazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-11-7-9-8-5-3-4-6-10(8)13(2)12-9/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQYKASLVAVERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428715
Record name N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124491-38-9
Record name N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N,1-dimethyl-1H-indazole-3-carboxamide (3.42 g, 18 mmole) in dry THF (90 mL) was added a solution of LiAlH4 in THF (1.0 M, 36 mL, 36 mmole) slowly at RT. After 2 hr the mixture was heated to a gentle reflux. After 4 hr the mixture was cooled to RT and quenched by dropwise addition of 2.0 M NaOH until a white solid had formed. The mixture was dried (MgSO4), filtered, and concentrated under reduced pressure to give the title compound (3.28 g, 100%) as an oil which was sufficiently pure for use in the next step: MS (ES) m/e 176 (M+H)+.
Quantity
3.42 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A solution of LiAlH4 in THF (1.0 M, 36 mL, 36 mmole) was added slowly to a solution of N,1-dimethyl-1H-indazole-3-carboxamide (3.42 g, 18 mmole) in dry THF (90 mL) at RT. After 2 hr the mixture was heated to a gentle reflux. After 4 hr the mixture was cooled to RT and quenched by dropwise addition of 2.0 M NaOH until a white solid had formed. The mixture was dried (MgSO4) and filtered, and the filtrate was concentrated under reduced pressure to give the title compound (3.28 g, 100%) as an oil: MS (ES) m/e 176 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Yield
100%

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